Nigrocin-1-OW5
CAS No.:
Cat. No.: VC3677867
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Antimicrobial Activity Spectrum
Nigrocin-1-OW5 demonstrates impressive broad-spectrum antimicrobial activity against clinically significant pathogens. Laboratory testing has confirmed its effectiveness against both gram-negative and gram-positive bacteria, as well as pathogenic fungi .
The peptide shows significant activity against:
-
Bacillus pyocyaneus (also known as Pseudomonas aeruginosa)
-
Escherichia coli
-
Staphylococcus aureus
-
Candida albicans
The minimum inhibitory concentration (MIC) values range from 5.1 to 10.2 μM, indicating strong antimicrobial potency against these pathogens . This activity profile is particularly notable as it includes both bacterial and fungal species, suggesting versatility in potential therapeutic applications.
Table 1: Antimicrobial Activity of Nigrocin-1-OW5
| Microorganism | Classification | MIC Range (μM) |
|---|---|---|
| B. pyocyaneus | Gram-negative bacterium | 5.1-10.2 |
| E. coli | Gram-negative bacterium | 5.1-10.2 |
| S. aureus | Gram-positive bacterium | 5.1-10.2 |
| C. albicans | Pathogenic yeast | 5.1-10.2 |
This broad-spectrum activity against both bacterial and fungal pathogens positions Nigrocin-1-OW5 as a compound of significant interest for antimicrobial research and potential therapeutic development.
| Enzyme | Function | MIC (μg/ml) |
|---|---|---|
| Azoreductase (azoR) | Reduction of azo compounds | 5.1 |
| L,D-carboxypeptidase A (ldcA) | Cell wall modification | 5.1 |
| Beta-lactamase (blaB) | Antibiotic resistance | 5.1 |
| Chloramphenicolase (chlR) | Antibiotic degradation | 5.1 |
| Glycoside hydrolase (cscA) | Carbohydrate metabolism | 5.1 |
| NADPH-dependent curcumin reductase (curA) | Reduction reactions | 5.1 |
| Glutamate decarboxylase (gadB) | Acid resistance | 5.1 |
| D-Lactate dehydrogenase (ldhA) | Fermentation | 5.1 |
This multi-target approach may explain the broad-spectrum efficacy of Nigrocin-1-OW5 against different microbial species .
Challenges and Future Research Directions
Despite its promising antimicrobial profile, several challenges must be addressed before Nigrocin-1-OW5 can be developed for clinical applications. These include:
-
Stability concerns: Like many antimicrobial peptides, Nigrocin-1-OW5 may face stability issues in biological fluids and tissues
-
Potential toxicity to mammalian cells that needs thorough investigation
-
Optimal delivery methods for therapeutic applications
-
Cost-effective production at scale
Future research directions might include:
-
Structure-activity relationship studies to identify the essential structural features responsible for antimicrobial activity
-
Development of synthetic analogues with enhanced stability and reduced production costs
-
Investigation of potential synergistic effects with conventional antibiotics
-
In vivo efficacy and toxicity studies in appropriate animal models
-
Exploration of immobilization techniques for biotechnological applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume